An In-depth Technical Guide to 2,2-Dimethyl-4-phenylbutan-1-ol
An In-depth Technical Guide to 2,2-Dimethyl-4-phenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-4-phenylbutan-1-ol. Due to a notable lack of experimentally determined data in peer-reviewed literature, this document primarily presents computed theoretical values for its physicochemical properties. A proposed synthetic route, based on established chemical principles for the synthesis of primary alcohols, is detailed along with a conceptual experimental workflow. This guide also highlights the current gap in knowledge regarding the biological activity and potential signaling pathways associated with this compound, identifying an opportunity for novel research in the fields of medicinal chemistry and pharmacology.
Chemical Properties
Currently, there is a significant scarcity of experimentally verified data for the physical and chemical properties of 2,2-Dimethyl-4-phenylbutan-1-ol. The following table summarizes the computed data available from comprehensive chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-4-phenylbutan-1-ol | PubChem[1] |
| CAS Number | 15732-85-1 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈O | PubChem[1] |
| Molecular Weight | 178.27 g/mol | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 178.135765193 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 134 | PubChem[1] |
Note: The data presented above are computationally derived and have not been experimentally confirmed.
Experimental Protocols
As of the date of this document, no specific experimental protocols for the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol have been published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on the well-established reduction of carboxylic acids to primary alcohols.[2][3][4]
Proposed Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol
The proposed synthesis involves the reduction of 2,2-dimethyl-4-phenylbutanoic acid using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Reaction Scheme:
Detailed Methodology:
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Preparation of the Reaction Flask: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
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Addition of Reducing Agent: A calculated amount of Lithium Aluminum Hydride (LiAlH₄) is suspended in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) within the reaction flask under an inert atmosphere.
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Addition of Carboxylic Acid: 2,2-dimethyl-4-phenylbutanoic acid, dissolved in the same anhydrous ether solvent, is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
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Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the carboxylic acid.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 10% sulfuric acid) to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.
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Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine.
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Drying and Concentration: The organic solution is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude 2,2-Dimethyl-4-phenylbutan-1-ol can be purified by vacuum distillation or column chromatography to yield the final product.
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol.
Information Availability
The following diagram illustrates the current state of available information for 2,2-Dimethyl-4-phenylbutan-1-ol.
